![molecular formula C17H13Cl2N3OS2 B2519612 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 896027-85-3](/img/structure/B2519612.png)
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, dye production, and materials science. The compound is structurally characterized by the presence of a thiadiazole ring, a phenylacetamide moiety, and a dichlorobenzylthio substituent.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile at room temperature . Another method involved the synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides under solvent-free conditions at room temperature via grinding, which offers environmental benefits and simplicity . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and MS, along with melting point determination . For closely related compounds, single crystal X-ray data has been used to confirm the structure . These techniques would be applicable for analyzing the molecular structure of N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide to ensure its correct synthesis and to elucidate its conformation.
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives often involves interactions with various biological targets. For example, molecular docking studies have shown that certain 1,3,4-thiadiazole derivatives can act as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) . This suggests that N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide could also be analyzed for its potential to form complexes with biological enzymes or receptors through similar in silico studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as melting points and acidity constants (pKa), are important for understanding their behavior in biological systems and their stability. The pKa values provide information on the compound's ionization potential in different pH environments, which is crucial for drug design . Although the specific physical and chemical properties of N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide are not provided, similar compounds have been studied for these properties, and similar methods can be applied to this compound .
Scientific Research Applications
Glutaminase Inhibitors in Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, indicates the potential of these compounds as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial in cancer therapy as they can attenuate the growth of certain cancer cells in vitro and in vivo by inhibiting GLS, which is essential for the glutamine metabolism in cancer cells. One analog, in particular, demonstrated similar potency to BPTES but with improved solubility and efficacy against lymphoma B cells, suggesting a promising avenue for developing more effective cancer therapies (Shukla et al., 2012).
Anticancer Screening of Imidazothiadiazole Analogs
Another study focused on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating their structural and spectral features through DFT calculations. These compounds were evaluated for cytotoxic activities against various cancer cell lines, revealing that certain derivatives displayed significant cytotoxicity, particularly against breast cancer cells. This indicates the potential of imidazothiadiazole analogs in developing new anticancer agents (Abu-Melha, 2021).
Environmentally Friendly Synthesis Approaches
The synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides through an environmentally friendly, solvent-free method at room temperature highlights an innovative approach to producing these compounds efficiently. This method provides a greener, more sustainable pathway for synthesizing potential therapeutic agents, emphasizing the importance of environmentally conscious practices in pharmaceutical research (Wang et al., 2010).
Synthesis for Potential Anticancer Agents
Further research into the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been conducted to evaluate their in-vitro cytotoxicity as potential anticancer agents. Although none of the synthesized derivatives exceeded the activity of the reference drug doxorubicin, certain derivatives showed promising cytotoxic activity against various cancer cell lines, suggesting a need for ongoing exploration of these compounds in anticancer research (Mohammadi-Farani et al., 2014).
Mechanism of Action
Target of Action
The primary targets of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antibacterial and antifungal activities .
Biochemical Pathways
Related compounds have shown to affect various microbial processes, suggesting that this compound may also interact with similar biochemical pathways .
Result of Action
Related compounds have shown to exhibit antibacterial and antifungal activities , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKRSYSEYXECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
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